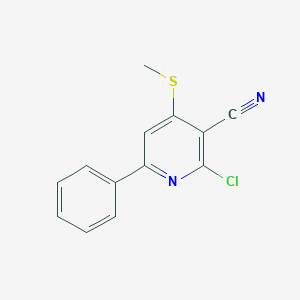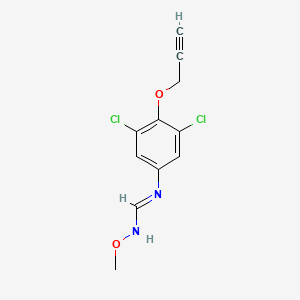![molecular formula C32H28 B14347683 [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene CAS No. 92975-16-1](/img/structure/B14347683.png)
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by cyclization and further functionalization to introduce the phenylethenyl group. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or ferric chloride, under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where one of the phenyl groups is substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用機序
The mechanism of action of [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure but different functional groups.
tert-Butyl carbamate: An organic compound used in various chemical reactions, sharing some structural similarities.
Uniqueness
What sets [2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene apart is its unique combination of phenyl and cyclohexene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its versatility.
特性
CAS番号 |
92975-16-1 |
|---|---|
分子式 |
C32H28 |
分子量 |
412.6 g/mol |
IUPAC名 |
[2,4-diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C32H28/c1-25(26-14-6-2-7-15-26)32(29-20-12-5-13-21-29)23-22-30(27-16-8-3-9-17-27)31(24-32)28-18-10-4-11-19-28/h2-21H,1,22-24H2 |
InChIキー |
YJEKJUUOOUZYMI-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2(CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)

![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
